REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:4]2[N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5°
|
Type
|
ADDITION
|
Details
|
The temperature during this addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The precipitated product was separated by filtration
|
Type
|
WASH
|
Details
|
washed well with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from CH3OH
|
Type
|
CUSTOM
|
Details
|
afforded 0.75 g (57%) of analytically pure product
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |